

Spectroscopic data (NMR, IR, MS) of iso-propyl 4-hydroxyphenylacetate

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Compound of Interest		
Compound Name:	Iso-propyl 4-hydroxyphenylacetate	
Cat. No.:	B1640225	Get Quote

A comprehensive analysis of the spectroscopic data for isopropyl 4-hydroxyphenylacetate is presented for researchers, scientists, and drug development professionals. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the molecular structure and functional groups of the compound.

Spectroscopic Data Summary

The following tables provide a structured overview of the quantitative spectroscopic data for isopropyl 4-hydroxyphenylacetate.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.08	d, J=8.5 Hz	2H	Ar-H
6.75	d, J=8.5 Hz	2H	Ar-H
5.00	sept, J=6.3 Hz	1H	CH(CH ₃) ₂
3.52	S	2H	CH ₂
1.22	d, J=6.3 Hz	6H	CH(CH3)2

Table 2: 13C NMR Spectroscopic Data (126 MHz, CDCl₃)



Chemical Shift (δ) ppm	Assignment
171.9	C=O
154.9	Ar-C-OH
130.4	Ar-CH
126.9	Ar-C
115.5	Ar-CH
68.6	CH(CH₃)₂
40.5	CH ₂
21.8	CH(CH ₃) ₂

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Description
3360 (broad)	O-H stretch
2982	C-H stretch (aliphatic)
1714	C=O stretch (ester)
1614, 1515	C=C stretch (aromatic)
1243	C-O stretch

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

lon	Calculated m/z	Found m/z
[M+Na]+	217.0835	217.0835

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies:



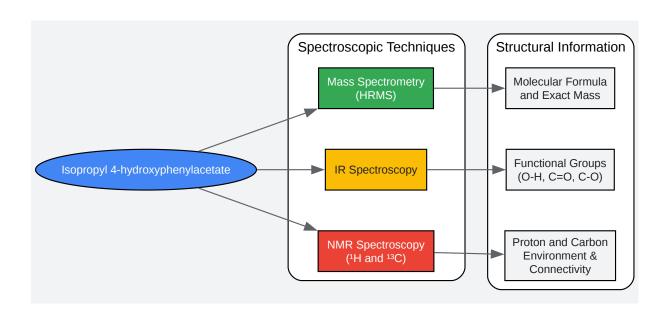
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD spectrometer operating at 500 MHz for ¹H and 126 MHz for ¹³C nuclei. The solvent used was deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Bruker ALPHA FT-IR spectrometer with an ATR (Attenuated Total Reflectance) sample holder. The spectrum was recorded in the wavenumber range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS): HRMS data was acquired on a Bruker Daltonics micrOTOF-Q II mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a suitable solvent and introduced into the mass spectrometer. The reported m/z value corresponds to the sodium adduct of the molecule ([M+Na]+).

Visualizations

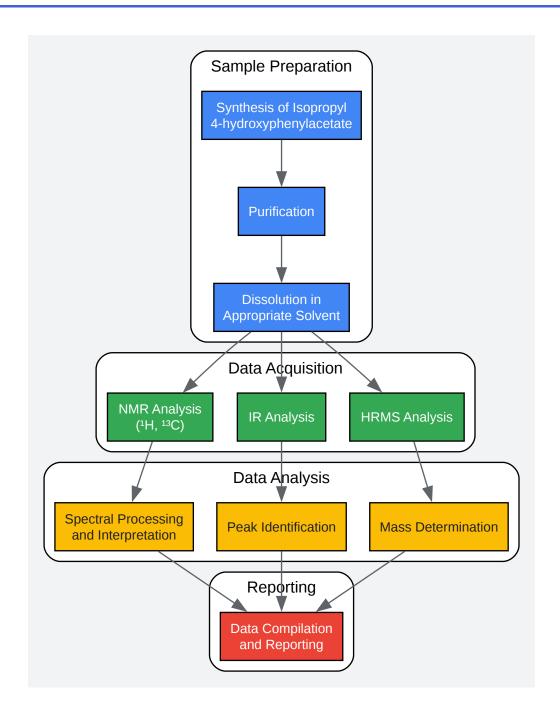
The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide for isopropyl 4-hydroxyphenylacetate.



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Caption: Relationship between spectroscopic techniques and the derived structural information.





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